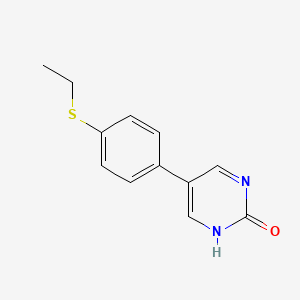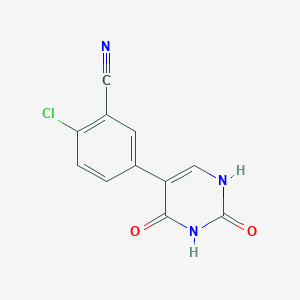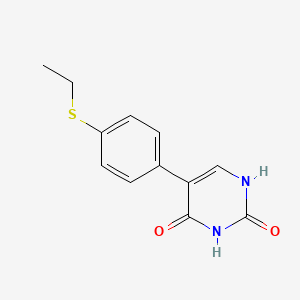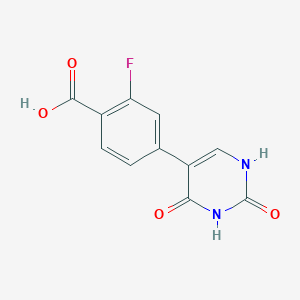
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, also known as 5-CMPD-DP, is a synthetic organic compound that belongs to the class of pyrimidines. It is a white crystalline solid, insoluble in water and soluble in organic solvents. 5-CMPD-DP has been used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate the compound to destroy cancer cells. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, it has been used as a reagent in the synthesis of novel organic compounds.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound is activated by light to form reactive oxygen species, which cause oxidative damage to cancer cells. This damage leads to cell death and is thought to be responsible for the anti-cancer effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it is believed that the compound can induce apoptosis in cancer cells, which is a form of programmed cell death. It is also believed to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is that it is highly soluble in organic solvents and can be easily purified from the reaction mixture. However, it is not soluble in water and has a low solubility in aqueous solutions, which makes it difficult to use in certain experiments. In addition, the compound is light-sensitive, which can limit its use in certain applications.
Zukünftige Richtungen
The future directions for 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its mechanism of action, its potential applications in cancer therapy and other areas of medicine, and its potential use as a fluorescent probe for the detection of other molecules. In addition, further research into its biochemical and physiological effects is needed to better understand its effects on cells and organisms. Finally, further research into its solubility and light sensitivity is needed in order to make it more suitable for use in various applications.
Synthesemethoden
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized in a two-step process that involves the reaction of 2-chloro-5-methoxyphenol with 2,4-dihydroxypyrimidine in the presence of potassium carbonate in dimethylformamide. The reaction is carried out at a temperature of 80-90 °C for 4-6 hours, followed by purification of the reaction mixture. The product is then filtered and recrystallized from methanol to obtain the desired compound.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWNVOXJXJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)





